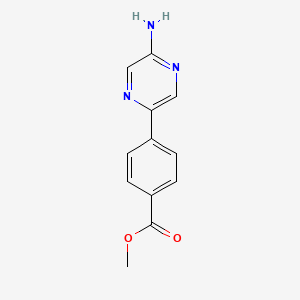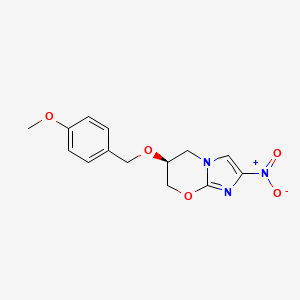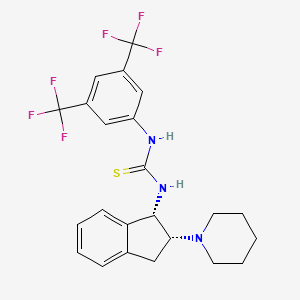
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea is a complex organic compound characterized by its unique structural features This compound contains a trifluoromethyl-substituted phenyl group, a piperidinyl group, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea typically involves multi-step organic reactions. The starting materials often include 3,5-bis(trifluoromethyl)aniline, piperidine, and indanone derivatives. The key steps in the synthesis may involve:
Formation of the Indanone Intermediate: This step involves the reaction of indanone with piperidine under acidic or basic conditions to form the piperidinyl-indanone intermediate.
Coupling with 3,5-Bis(trifluoromethyl)aniline: The intermediate is then coupled with 3,5-bis(trifluoromethyl)aniline using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Thiourea Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiourea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
科学的研究の応用
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(piperidin-1-yl)ethyl)thiourea
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(morpholin-4-yl)ethyl)thiourea
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiourea
Comparison
Compared to similar compounds, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea is unique due to its specific structural features, such as the presence of the indanone moiety and the stereochemistry of the piperidinyl group. These features may contribute to its distinct chemical reactivity and biological activity.
特性
分子式 |
C23H23F6N3S |
|---|---|
分子量 |
487.5 g/mol |
IUPAC名 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2R)-2-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl]thiourea |
InChI |
InChI=1S/C23H23F6N3S/c24-22(25,26)15-11-16(23(27,28)29)13-17(12-15)30-21(33)31-20-18-7-3-2-6-14(18)10-19(20)32-8-4-1-5-9-32/h2-3,6-7,11-13,19-20H,1,4-5,8-10H2,(H2,30,31,33)/t19-,20+/m1/s1 |
InChIキー |
UMKNZZBBVRGISH-UXHICEINSA-N |
異性体SMILES |
C1CCN(CC1)[C@@H]2CC3=CC=CC=C3[C@@H]2NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
正規SMILES |
C1CCN(CC1)C2CC3=CC=CC=C3C2NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
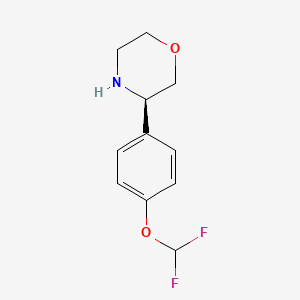


![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)

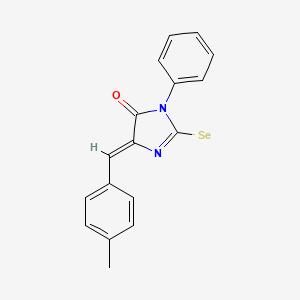
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)
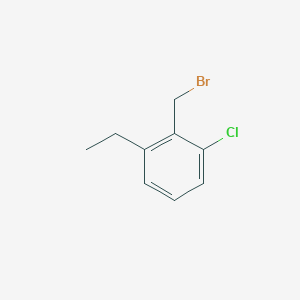

![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
